EED Binding Affinity: Target Compound vs. EED226 and UNC6852 (TR-FRET Competitive Binding Assay)
The target compound demonstrates concentration-dependent displacement of a pyrrolidine inhibitor-based Oregon-Green probe from GST-tagged EED with a reported IC50 of 30–40 nM in LanthaScreen TR-FRET format [1]. This places its binding affinity between the well-characterized EED inhibitor EED226 (IC50 23.4 nM against H3K27me0 peptide substrate in PRC2 enzymatic assay) and the PROTAC-based EED degrader UNC6852 (EED IC50 247 nM) . Note that the target compound IC50 was measured in a probe-displacement format, whereas EED226 IC50 was measured in a functional PRC2 methyltransferase assay; comparison must account for assay format differences.
| Evidence Dimension | EED binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 30–40 nM (n = 2 determinations: 30 nM and 40 nM) [1] |
| Comparator Or Baseline | EED226 IC50 23.4 nM (H3K27me0 peptide substrate); 53.5 nM (mononucleosome substrate) ; UNC6852 EED IC50 247 nM |
| Quantified Difference | Target compound approximately 0.8-fold less potent than EED226 in probe-displacement vs. enzyme format (cross-format caveat); approximately 6–8-fold more potent than UNC6852 |
| Conditions | Target compound: LanthaScreen TR-FRET, GST-tagged EED, pyrrolidine inhibitor-based Oregon-Green probe, 1 hr incubation; EED226: PRC2 enzymatic assay with H3K27me0 peptide substrate; UNC6852: TR-FRET EED binding assay |
Why This Matters
The 30–40 nM EED IC50 distinguishes the target compound from weaker EED binders (UNC6852, 247 nM) and positions it competitively with the clinical-stage benchmark EED226, supporting its selection as a chemical probe for EED-dependent PRC2 studies where intermediate potency is desired.
- [1] BindingDB Entry BDBM50231865 (CHEMBL4102534). Affinity data: Polycomb protein EED (Homo sapiens); IC50 30 nM and 40 nM. AbbVie / ChEMBL curation. View Source
